molecular formula C9H12N2O B13032723 (5,6,7,8-Tetrahydro-1,6-naphthyridin-2-YL)methanol

(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-YL)methanol

Cat. No.: B13032723
M. Wt: 164.20 g/mol
InChI Key: IFMHSDZUDAPKHB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6,7,8-Tetrahydro-1,6-naphthyridin-2-YL)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of bromine and glacial acetic acid in a one-pot process, which yields the desired compound as a solid product . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The reaction conditions are optimized to maximize yield and minimize by-products, making the process efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohols or amines .

Scientific Research Applications

(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-YL)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5,6,7,8-Tetrahydro-1,6-naphthyridin-2-YL)methanol involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine
  • 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-ol

Uniqueness

(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-YL)methanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader range of applications and higher potency in certain therapeutic areas .

Biological Activity

(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-YL)methanol, also known by its CAS number 1194376-48-1, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9_9H12_{12}N2_2O
  • Molecular Weight : 164.20 g/mol
  • CAS Number : 1194376-48-1

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anticancer Properties
Studies have shown that naphthyridine derivatives can induce apoptosis in cancer cells. For instance:

  • Mechanism of Action : These compounds may activate apoptotic pathways and inhibit cell proliferation through cell cycle arrest.
  • Case Study : In vitro studies demonstrated that similar naphthyridine compounds exhibited significant cytotoxic effects against various cancer cell lines with IC50_{50} values ranging from 10.47 to 15.03 μg/mL .

2. Anti-inflammatory Effects
Naphthyridine derivatives have been reported to possess anti-inflammatory properties:

  • Mechanism : They inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
  • Case Study : Canthinone derivatives reduced inflammation in animal models of colitis by diminishing oxidative stress and inflammatory mediator production .

3. Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects:

  • Mechanism : It may modulate neurotransmitter systems and exhibit protective effects against neurodegeneration.
  • Research Findings : Similar compounds have shown promise in models of neurodegenerative diseases by reducing neuronal apoptosis .

Comparative Analysis of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis and cell cycle arrest
Anti-inflammatoryInhibition of cytokine production
NeuroprotectiveModulation of neurotransmitter systems

Case Studies

Several studies highlight the biological efficacy of naphthyridine derivatives similar to this compound:

  • Anticancer Activity in Leukemia Cells
    • A study demonstrated that a related naphthyridine compound activated apoptosis in Kasumi-1 human myeloid leukemia cells with significant cell cycle arrest observed at specific concentrations .
  • Anti-inflammatory Effects in Colitis Models
    • Research indicated that canthinone derivatives exhibited a strong inhibitory effect on LPS-induced nitric oxide production in macrophage cell lines, suggesting potential therapeutic applications in inflammatory diseases .
  • Neuroprotection in Animal Models
    • Similar compounds have been shown to protect neuronal cells from oxidative stress-induced apoptosis in models simulating neurodegenerative conditions .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

5,6,7,8-tetrahydro-1,6-naphthyridin-2-ylmethanol

InChI

InChI=1S/C9H12N2O/c12-6-8-2-1-7-5-10-4-3-9(7)11-8/h1-2,10,12H,3-6H2

InChI Key

IFMHSDZUDAPKHB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N=C(C=C2)CO

Origin of Product

United States

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